Cas no 1621375-69-6 (2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one)

2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one is a halogenated aromatic ketone with a molecular formula of C8H5BrF2O2. This compound features a bromoacetyl group attached to a difluorinated hydroxyphenyl ring, making it a versatile intermediate in organic synthesis. Its reactive α-bromo ketone moiety allows for nucleophilic substitution or further functionalization, while the hydroxyl and difluoro substituents enhance its utility in pharmaceutical and agrochemical applications. The electron-withdrawing fluorine atoms and hydroxyl group influence its reactivity and stability, enabling precise modifications in complex molecular frameworks. This compound is particularly valuable for constructing heterocycles or serving as a precursor in medicinal chemistry research.
2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one structure
1621375-69-6 structure
Product Name:2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one
CAS No:1621375-69-6
MF:C8H5BrF2O2
MW:251.024908781052
CID:4609455
PubChem ID:118704561
Update Time:2025-10-28

2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one
    • 2-Bromo-1-(3,4-di?uoro-2-hydroxyph enyl)ethan-1-one
    • SCHEMBL22263220
    • E74546
    • 1621375-69-6
    • 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethanone
    • BS-52445
    • EN300-152419
    • Inchi: 1S/C8H5BrF2O2/c9-3-6(12)4-1-2-5(10)7(11)8(4)13/h1-2,13H,3H2
    • InChI Key: HCRCQCWWMQRSKQ-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(F)C(F)=C1O)CBr

Computed Properties

  • Exact Mass: 249.94410g/mol
  • Monoisotopic Mass: 249.94410g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.3Ų

2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one Pricemore >>

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Additional information on 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one

Research Brief on 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one (CAS: 1621375-69-6): Recent Advances and Applications

2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one (CAS: 1621375-69-6) is a fluorinated aromatic ketone derivative that has recently gained attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo- and difluoro-substituted phenolic structure, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one as a key building block for novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers demonstrated that derivatives synthesized from this compound exhibited potent inhibitory activity against BTK, with IC50 values in the low nanomolar range. The presence of the difluoro and hydroxyl groups was found to enhance binding affinity through hydrogen bonding interactions with key residues in the BTK active site.

In the field of antimicrobial research, a recent patent application (WO2023056789) disclosed the use of 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one derivatives as broad-spectrum antibacterial agents. The compounds showed remarkable activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing frontline antibiotics. The bromo-substitution at the α-position was identified as crucial for maintaining antimicrobial potency while reducing cytotoxicity.

From a synthetic chemistry perspective, advances in the preparation of 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one have been reported in Organic Process Research & Development (2024). The new synthetic route features a one-pot bromination-hydroxylation sequence starting from 3,4-difluoroacetophenone, achieving an overall yield of 78% with excellent purity (>99%). This improved methodology addresses previous challenges in regioselective bromination and has been successfully scaled up to kilogram quantities.

Structural-activity relationship (SAR) studies have revealed that the unique electronic properties conferred by the difluoro and hydroxyl substitutions make 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one particularly valuable for medicinal chemistry applications. The compound's ability to serve as a hydrogen bond donor and acceptor, combined with its moderate lipophilicity (calculated logP = 2.1), contributes to favorable pharmacokinetic profiles in derived drug candidates.

Ongoing research is exploring the potential of 2-bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one in targeted protein degradation strategies. Preliminary results presented at the 2024 ACS Spring Meeting indicate that PROTAC molecules incorporating this scaffold demonstrate enhanced proteasome recruitment efficiency, opening new avenues for the development of next-generation therapeutics in oncology and inflammatory diseases.

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